molecular formula C13H9FN6O B2936160 N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448036-68-7

N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2936160
CAS No.: 1448036-68-7
M. Wt: 284.254
InChI Key: DJXGIMNILVMXTJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a triazolyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the triazolyl group. These groups are then combined with the pyridazine ring through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and automated systems to ensure consistency and efficiency. The raw materials are carefully selected and purified to minimize impurities, and the reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented throughout the production process to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in an acidic or neutral environment.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often performed in anhydrous conditions to prevent unwanted side reactions.

  • Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reactions are usually conducted in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a lead compound in the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the treatment of various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Fluconazole: A triazole antifungal agent used to treat fungal infections.

  • Rifampicin: An antibiotic used to treat bacterial infections.

  • Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

Uniqueness: N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN6O/c14-9-3-1-2-4-10(9)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXGIMNILVMXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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